N-ethyl-2,4-difluoroaniline

Description

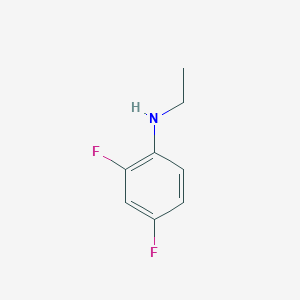

N-ethyl-2,4-difluoroaniline (C₈H₉F₂N) is a fluorinated aniline derivative featuring an ethyl group attached to the amine nitrogen and fluorine atoms at the 2- and 4-positions of the aromatic ring. Fluorine substituents are electron-withdrawing, influencing the compound’s electronic properties, while the ethyl group may enhance solubility in organic solvents.

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

N-ethyl-2,4-difluoroaniline |

InChI |

InChI=1S/C8H9F2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

SXXLALYAVYIVGB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-ethyl-2,4-difluoroaniline with structurally related aniline derivatives, focusing on molecular features and substituent effects:

Reactivity and Electronic Effects

- Fluorine Substitution: In this compound, fluorine atoms withdraw electron density via inductive effects, reducing the aromatic ring’s susceptibility to electrophilic substitution compared to non-fluorinated anilines. This contrasts with 3-ethynyl-2,4-difluoroaniline, where the ethynyl group introduces sp-hybridized carbon, enabling Sonogashira coupling .

- Ethyl Group Influence: The ethyl group on the amine nitrogen donates electrons via resonance, slightly counteracting fluorine’s electron-withdrawing effects. This may improve solubility in non-polar solvents relative to chlorinated analogs like 3-chloro-2,4-difluoroaniline .

- Chlorine vs. Fluorine : Chlorine in 3-chloro-2,4-difluoroaniline provides both steric bulk and stronger electron withdrawal than fluorine, further deactivating the ring but enabling halogen-specific reactivity (e.g., nucleophilic displacement) .

Spectroscopic and Computational Insights

- 3,5-Difluoroaniline (C₆H₅F₂N) has been extensively studied via FT-IR, NMR, and quantum chemical methods, revealing that fluorine substituents significantly alter electron density distribution and vibrational frequencies compared to non-fluorinated anilines . Similar effects are expected in this compound.

- Isomeric fluoroanilines (e.g., 2-nitro-5-fluoroaniline vs. 5-nitro-2-fluoroaniline) demonstrate that substituent position critically affects dipole moments and intermolecular interactions , suggesting that the 2,4-difluoro configuration in the target compound may optimize specific electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.